molecular formula C16H9BrN4OS B13137925 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- CAS No. 154371-19-4

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)-

Cat. No.: B13137925
CAS No.: 154371-19-4
M. Wt: 385.2 g/mol
InChI Key: ZAAVXZZZUVIIFS-UHFFFAOYSA-N
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Description

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the thiazinoquinoxaline family, which is characterized by a fused ring system containing both sulfur and nitrogen atoms. The presence of the 4-bromophenyl group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which then undergoes cyclization in the presence of a catalyst to form the desired thiazinoquinoxaline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-functionalized thiazinoquinoxalines.

Scientific Research Applications

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-fluorophenyl)amino)-
  • 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-chlorophenyl)amino)-
  • 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)-

Uniqueness

The presence of the 4-bromophenyl group in 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Biological Activity

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-bromophenyl)amino)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a quinoxaline core with a thiazine ring, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H12BrN3OSC_{17}H_{12}BrN_3OS, with a molecular weight of approximately 396.26 g/mol. Its structure is characterized by the presence of a bromophenylamino substituent, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC17H12BrN3OSC_{17}H_{12}BrN_3OS
Molecular Weight396.26 g/mol
Key Functional GroupsQuinoxaline, Thiazine
Substituent4-Bromophenylamino

Biological Activities

Research indicates that 4H-1,3-thiazino(5,6-b)quinoxalin-4-one derivatives exhibit a range of biological activities:

  • Anticancer Activity :
    • Several studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been reported to target protein kinases that are crucial for tumor growth and survival .
    • In vitro studies demonstrate its efficacy against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Properties :
    • The compound exhibits significant antimicrobial activity against both bacterial and fungal strains. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
    • Research has highlighted its effectiveness against resistant strains of bacteria, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects :
    • The thiazinoquinoxaline derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
    • This activity suggests potential applications in treating inflammatory diseases.
  • CNS Activity :
    • Preliminary studies indicate that this compound may interact with neurotransmitter receptors, which could lead to CNS depressant effects. This opens avenues for exploring its use in neurological disorders .

The biological activity of 4H-1,3-thiazino(5,6-b)quinoxalin-4-one is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer cell signaling pathways.
  • Membrane Disruption : The compound's structure allows it to integrate into microbial membranes, leading to cell lysis.
  • Receptor Modulation : It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal activity.

Case Studies

  • Anticancer Study :
    • A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, highlighting its potential as an effective antimicrobial agent.
  • Inflammatory Response :
    • In an animal model of arthritis, administration of the compound led to reduced swelling and pain scores compared to the control group, indicating its anti-inflammatory properties .

Properties

CAS No.

154371-19-4

Molecular Formula

C16H9BrN4OS

Molecular Weight

385.2 g/mol

IUPAC Name

2-(4-bromoanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C16H9BrN4OS/c17-9-5-7-10(8-6-9)18-16-21-14(22)13-15(23-16)20-12-4-2-1-3-11(12)19-13/h1-8H,(H,18,21,22)

InChI Key

ZAAVXZZZUVIIFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC(=NC3=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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